molecular formula C8H15NO9S B114399 N-Acetyl-D-galactosamine 6-sulfate CAS No. 157296-99-6

N-Acetyl-D-galactosamine 6-sulfate

カタログ番号: B114399
CAS番号: 157296-99-6
分子量: 301.27 g/mol
InChIキー: WJFVEEAIYIOATH-JAJWTYFOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-アセチル-β-D-ガラクトサミン 6-硫酸は、6位の水酸基が硫酸エステルに変換されたガラクトサミン硫酸である .

製法

合成経路と反応条件

N-アセチル-β-D-ガラクトサミン 6-硫酸は、適切な溶媒中でN-アセチル-β-D-ガラクトサミンを三酸化硫黄-ピリジン錯体と反応させることで合成できる . この反応は通常、糖部分の分解を防ぐために穏やかな条件下で行われる。

工業的製造方法

N-アセチル-β-D-ガラクトサミン 6-硫酸の工業的製造方法については、文献では十分に記載されていない。 大規模合成では、収率と純度を最適化した、実験室合成と同様の反応条件が用いられる可能性が高い。

準備方法

Synthetic Routes and Reaction Conditions

N-acetyl-beta-D-galactosamine 6-sulfate can be synthesized by reacting N-acetyl-beta-D-galactosamine with sulfur trioxide-pyridine complex in an appropriate solvent . The reaction typically occurs under mild conditions to avoid degradation of the sugar moiety.

Industrial Production Methods

Industrial production methods for N-acetyl-beta-D-galactosamine 6-sulfate are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as the laboratory synthesis, with optimization for yield and purity.

化学反応の分析

反応の種類

N-アセチル-β-D-ガラクトサミン 6-硫酸は、以下を含む様々な化学反応を受ける。

一般的な試薬と条件

生成される主な生成物

科学研究への応用

N-アセチル-β-D-ガラクトサミン 6-硫酸は、以下を含む様々な科学研究に用いられている。

科学的研究の応用

Biochemical Research

1.1 Substrate for Enzyme Characterization

GalNAc-6S is primarily used as a substrate to identify and characterize N-acetylgalactosamine sulfatases (GALNS). These enzymes are crucial for the degradation of glycosaminoglycans, such as chondroitin sulfate and keratan sulfate, which are important components of the extracellular matrix. The activity of GALNS can be assessed using GalNAc-6S to understand enzyme kinetics and substrate specificity .

1.2 Role in Lysosomal Storage Disorders

Deficiencies in GALNS lead to Morquio A syndrome (MPS IVA), a lysosomal storage disorder characterized by the accumulation of keratan sulfate and chondroitin-6-sulfate. Studies have shown that measuring the activity of GALNS on GalNAc-6S can help diagnose this condition. For instance, fibroblast extracts from Morquio patients exhibit significantly reduced GALNS activity compared to healthy controls .

Clinical Applications

2.1 Biomarker for Cancer Detection

Recent studies have identified GALNS as a potential biomarker for various cancers, including lung cancer. Elevated serum levels of GALNS have been observed in cancer patients compared to healthy individuals, suggesting its utility in cancer diagnostics . A study involving 170 serum samples demonstrated that GALNS levels were significantly higher in patients with lung cancer, breast cancer, and other malignancies, indicating its potential as a general biomarker .

2.2 Therapeutic Target in Cancer Treatment

Research has indicated that GALNS may play a role in cancer progression through its involvement in cellular signaling pathways. Specifically, silencing GALNS expression has been shown to inhibit tumor growth in nasopharyngeal carcinoma models by inducing autophagy via the PI3K–AKT–mTOR signaling pathway . This suggests that targeting GALNS could be a promising therapeutic strategy for certain cancers.

Enzyme Replacement Therapy

3.1 Treatment for Lysosomal Storage Diseases

Given its role in MPS IVA, GalNAc-6S is also significant in enzyme replacement therapies (ERT). Recombinant human GALNS is being explored as a treatment option for patients with Morquio A syndrome. The administration of recombinant GALNS aims to restore enzyme activity and reduce the accumulation of glycosaminoglycans in affected tissues .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Biochemical ResearchSubstrate for enzyme characterizationUsed to study GALNS kinetics
Clinical DiagnosticsBiomarker for cancersElevated levels in lung cancer patients
Therapeutic TargetPotential target for cancer treatmentInhibition of tumor growth via signaling pathways
Enzyme Replacement TherapyTreatment for Morquio A syndromeRecombinant GALNS reduces glycosaminoglycan accumulation

Case Studies

4.1 Morquio A Syndrome Diagnosis

In a clinical study involving fibroblast cultures from patients with Morquio A syndrome, researchers measured GALNS activity using GalNAc-6S as a substrate. The results indicated that affected individuals had significantly lower enzyme activity compared to healthy controls, confirming the utility of GalNAc-6S in diagnosing lysosomal storage disorders .

4.2 Cancer Biomarker Research

A comprehensive analysis of serum samples from cancer patients revealed that elevated levels of GALNS correlated with disease presence and progression. This study supports the hypothesis that GalNAc-6S and its associated sulfatase may serve as effective biomarkers for early cancer detection .

類似化合物との比較

Similar Compounds

Uniqueness

N-acetyl-beta-D-galactosamine 6-sulfate is unique due to its specific position of the sulfate group, which influences its interaction with enzymes and its role in biological processes .

生物活性

N-Acetyl-D-galactosamine 6-sulfate (GalNAc-6S) is a sulfated monosaccharide that plays a significant role in various biological processes, particularly in the context of lysosomal enzyme activity and glycosaminoglycan metabolism. This article explores the biological activity of GalNAc-6S, focusing on its enzymatic interactions, clinical implications, and relevant research findings.

Structure and Function

GalNAc-6S is a derivative of N-acetyl-D-galactosamine, which is modified by the addition of a sulfate group at the 6-position. This modification is crucial for its function as a substrate for specific sulfatases, particularly N-acetylgalactosamine-6-sulfatase (GALNS), which catalyzes the removal of sulfate groups from glycosaminoglycans such as keratan sulfate and chondroitin-6-sulfate. The structural characteristics of GalNAc-6S enable it to participate in various biochemical pathways, including those involved in cellular signaling and extracellular matrix formation.

Enzymatic Activity

N-acetylgalactosamine-6-sulfatase (GALNS) is an enzyme that specifically targets GalNAc-6S. The enzyme's activity is essential for degrading glycosaminoglycans in lysosomes. Deficiencies in GALNS lead to the accumulation of substrates, resulting in lysosomal storage diseases such as Mucopolysaccharidosis IVA (MPS IVA), also known as Morquio A syndrome.

Kinetic Properties

The kinetic parameters of GALNS have been studied extensively:

ParameterValue
Optimal pH3.8 - 4.0
Km (GalNAc-6S)8 µM
Km (Gal-6S)13 µM
Inhibition ConstantsSulfate: 35 µM
Phosphate: 200 µM

These parameters indicate that GALNS has a high affinity for its substrates under acidic conditions typical of lysosomal environments .

Clinical Implications

The deficiency of GALNS leads to MPS IVA, characterized by skeletal dysplasia, corneal clouding, and other systemic manifestations. The accumulation of keratan sulfate and chondroitin-6-sulfate due to impaired degradation results in progressive morbidity. Enzyme replacement therapy with elosulfase alfa has been developed to address this deficiency, demonstrating improved clinical outcomes in treated patients .

Case Studies

  • Patient Response to Enzyme Replacement Therapy : A study involving MPS IVA patients showed significant improvements in mobility and respiratory function after receiving elosulfase alfa. Regular assessments indicated a reduction in urinary keratan sulfate levels, correlating with improved clinical symptoms .
  • Genetic Analysis : Genetic studies have identified over 148 mutations in the GALNS gene associated with MPS IVA. These mutations impact the enzyme's stability and activity, leading to varying clinical presentations among affected individuals .

Research Findings

Recent research has focused on understanding the structure-function relationship of GALNS:

  • Structural Insights : X-ray crystallography studies revealed that the active site of GALNS contains a positively charged trench suitable for binding polyanionic substrates like GalNAc-6S. Key residues involved in catalysis include Asp39, Arg83, and His236 .
  • Pharmacokinetics : Studies on recombinant human GALNS demonstrated effective tissue distribution following intravenous administration in MPS IVA mouse models. The enzyme was taken up by multiple tissues, including bone and liver, indicating its potential for systemic therapeutic effects .

特性

IUPAC Name

[(2R,3R,4R,5R,6R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO9S/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16)/t4-,5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFVEEAIYIOATH-JAJWTYFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)COS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331482
Record name N-Acetyl-D-galactosamine 6-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157296-99-6
Record name N-acetyl-beta-D-galactosamine 6-sulfate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Acetyl-D-galactosamine 6-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-D-galactosamine 6-sulfate
Reactant of Route 2
N-Acetyl-D-galactosamine 6-sulfate
Reactant of Route 3
Reactant of Route 3
N-Acetyl-D-galactosamine 6-sulfate
Reactant of Route 4
Reactant of Route 4
N-Acetyl-D-galactosamine 6-sulfate
Reactant of Route 5
N-Acetyl-D-galactosamine 6-sulfate
Reactant of Route 6
N-Acetyl-D-galactosamine 6-sulfate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。